molecular formula C16H20FNO3 B2712908 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid CAS No. 1484617-89-1

3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid

Cat. No.: B2712908
CAS No.: 1484617-89-1
M. Wt: 293.338
InChI Key: DKMFBBDCAMGFSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.

Scientific Research Applications

Aurora Kinase Inhibitor

A compound structurally related to 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid, described as an Aurora kinase inhibitor, demonstrates potential in treating cancer by inhibiting Aurora A kinase, suggesting the importance of fluoro-substituted compounds in developing cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

GPIIb/IIIa Integrin Antagonists

Research on GPIIb/IIIa integrin antagonists incorporating trisubstituted beta-amino acid derivatives and a substituted benzamidine structure highlights the role of fluorinated compounds in developing oral antithrombotic treatments. These compounds, characterized by the presence of fluoro and methyl groups, showed promising profiles in inhibiting human platelet aggregation, underscoring the therapeutic potential of fluorinated compounds in acute phase antithrombotic treatment (Y. Hayashi et al., 1998).

Conformational Analysis and Crystal Structure

A study focused on the conformational analysis and crystal structure of a compound with a piperidin ring and fluorobenzoyl group, similar in structure to the compound of interest. This research provides valuable insights into the solid and solution conformations of such compounds, contributing to the understanding of their physical and chemical properties, which is crucial for drug design and development (J. Ribet et al., 2005).

Anti-Lung Cancer Activity

Fluorinated compounds, similar to the one , have been investigated for their anti-lung cancer activity. This research underscores the potential of fluorinated benzopyran compounds in the development of new anticancer drugs, highlighting the importance of structural features such as the fluoro group in medicinal chemistry (A. G. Hammam et al., 2005).

Properties

IUPAC Name

3-[1-(4-fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-11-9-13(5-6-14(11)17)16(21)18-8-2-3-12(10-18)4-7-15(19)20/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMFBBDCAMGFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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